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molecular formula C7H6FI B1334400 3-Fluoro-2-iodotoluene CAS No. 883502-14-5

3-Fluoro-2-iodotoluene

Cat. No. B1334400
M. Wt: 236.02 g/mol
InChI Key: WXHRYDHCFKJKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

A 10 L round bottom flask equipped with adapter, thermocouple and stir bar was charged with DMA (6 L) and degassed under vacuum and purged with N2 three times. To the mixture was added Palladium Tetrakis triphenylphosphine (87.5 g, 72.0 mmol) and the mixture was degassed under vacuum and purged with N2 three times. The reaction was heated to 80° C. for 30 min. 3-Fluoro-2-iodotoluene (575 g, 2.4 mol) and Zinc Cyanide (171.7 g, 1.46 mol) were added and the mixture was degassed under vacuum and purged with N2 three times. The reaction mixture was heated to 80° C. for 16 h and then allowed to cool to RT. The solution was added to a 2.0 L aqueous solution of 1N NH4OH and extracted three times with 1.5 L EtOAc. The extracts were washed with 2 L brine, dried over Na2SO4, filtered and concentrated. The crude product was treated with mCPBA in cooled DCM and then purified by chromatography (PE/EA=10:1) to get the title compound.
[Compound]
Name
Palladium Tetrakis triphenylphosphine
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
575 g
Type
reactant
Reaction Step Two
Name
Zinc Cyanide
Quantity
171.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](I)=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.C[C:11]([N:13](C)C)=O>[C-]#N.[Zn+2].[C-]#N>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:11]#[N:13] |f:2.3.4|

Inputs

Step One
Name
Palladium Tetrakis triphenylphosphine
Quantity
87.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
575 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)C)I
Name
Zinc Cyanide
Quantity
171.7 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Three
Name
Quantity
6 L
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
thermocouple and stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 10 L round bottom flask equipped with adapter
CUSTOM
Type
CUSTOM
Details
degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
CUSTOM
Type
CUSTOM
Details
the mixture was degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
CUSTOM
Type
CUSTOM
Details
the mixture was degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
ADDITION
Type
ADDITION
Details
The solution was added to a 2.0 L aqueous solution of 1N NH4OH
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1.5 L EtOAc
WASH
Type
WASH
Details
The extracts were washed with 2 L brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude product was treated with mCPBA in cooled DCM
CUSTOM
Type
CUSTOM
Details
purified by chromatography (PE/EA=10:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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